6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine
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Overview
Description
6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine is an aromatic diamine compound with significant applications in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Aromatic Substitution: The reaction between 4-nitrophenol and 4-bromobiphenyl in the presence of a base such as potassium carbonate to form 4-(4-nitrophenoxy)biphenyl.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality 6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine .
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine is widely used in scientific research due to its versatile properties:
Chemistry: It is a key monomer in the synthesis of polyimides, which are used in high-performance materials.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced polymers for aerospace, electronics, and automotive industries
Mechanism of Action
The mechanism of action of 6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine involves its ability to form strong intermolecular interactions due to the presence of amino and phenoxy groups. These interactions contribute to the high thermal stability and mechanical strength of the polymers synthesized from this compound. The molecular targets and pathways involved include the formation of polyimide chains through polycondensation reactions with dianhydrides .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Another aromatic diamine used in polyimide synthesis.
4,4’-Oxydianiline: Known for its use in high-temperature polymers.
4,4’-Diaminodiphenyl sulfone: Used in the production of polyamide and polyimide resins.
Uniqueness
6-(4-Aminophenoxy)-[1,1’-biphenyl]-3-amine is unique due to its specific structure, which imparts superior thermal stability and mechanical properties to the polymers synthesized from it. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-(4-aminophenoxy)-3-phenylaniline |
InChI |
InChI=1S/C18H16N2O/c19-14-6-9-16(10-7-14)21-18-11-8-15(20)12-17(18)13-4-2-1-3-5-13/h1-12H,19-20H2 |
InChI Key |
MXVHUTKGCQIBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
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